5-Methoxy-2-methyl-3-propylnaphthalene-1,4-dione
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Overview
Description
5-Methoxy-2-methyl-3-propylnaphthalene-1,4-dione is an organic compound with the molecular formula C15H16O3. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-3-propylnaphthalene-1,4-dione typically involves the alkylation of 5-methoxy-1,4-naphthoquinone with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-2-methyl-3-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3-propylnaphthalene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various molecular targets and pathways, including DNA, proteins, and lipids .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione
- 5-Methoxy-2-propylnaphthalene-1,4-dione
- 2,5-Dihydroxy-3-(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)-8-hexadecenyl]-6-methyl-2,5-cyclohexadiene-1,4-dione
Uniqueness
5-Methoxy-2-methyl-3-propylnaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
80213-78-1 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-4-6-10-9(2)14(16)11-7-5-8-12(18-3)13(11)15(10)17/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
WNTVOXRIDGLFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC)C |
Origin of Product |
United States |
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